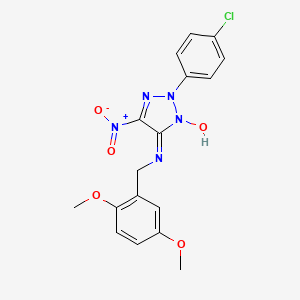![molecular formula C20H15N3O6S B4189565 methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4189565.png)
methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate
Descripción general
Descripción
Methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate, also known as MNTB, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its potential applications in various fields.
Mecanismo De Acción
Methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate exerts its biological effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and glutamate receptors, which are involved in neurotransmission. methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the modulation of glutamate receptor activity, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. It also has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate has some limitations, including its potential toxicity and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate, including the identification of new targets for drug development, the development of new synthesis methods, and the investigation of its potential applications in various diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
Methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate has been extensively used in scientific research for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neuroscience, methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders. It has also been used as a tool for drug discovery to identify potential targets for new drug development.
Propiedades
IUPAC Name |
methyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c1-28-19(25)14-7-2-3-8-15(14)21-20(30)22-18(24)17-10-9-16(29-17)12-5-4-6-13(11-12)23(26)27/h2-11H,1H3,(H2,21,22,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEWDIQNMYLQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({[5-(3-nitrophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol](/img/structure/B4189493.png)
![N-[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4189495.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189499.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4189507.png)
![2-[(benzylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4189535.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4189548.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4189552.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189559.png)
![1-[2-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B4189581.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4189584.png)